1,2-Dimethylchrysene

Description

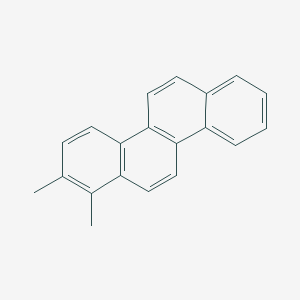

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-7-9-18-16(14(13)2)11-12-19-17-6-4-3-5-15(17)8-10-20(18)19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPSZYVTOBHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074010 | |

| Record name | 1,2-Dimethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15914-23-5 | |

| Record name | 1,2-Dimethylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMETHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F649X2934D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for 1,2 Dimethylchrysene and Its Derivatives

Established Organic Synthesis Pathways

Traditional methods for synthesizing the 1,2-dimethylchrysene core and related structures rely on well-established reactions in organic chemistry. These pathways, while effective, often involve multiple steps and may lack the high regioselectivity of more modern approaches.

Photochemical Cyclization Methods for Regioselective Production

Photochemical cyclization, particularly the Mallory reaction, is a prominent method for synthesizing phenanthrene-like structures, which form the core of chrysene (B1668918). chim.itresearchgate.net This reaction involves the irradiation of a stilbene-type precursor with ultraviolet (UV) light. researchgate.net The process begins with the photoisomerization of the trans-stilbene (B89595) to the cis-isomer, which then undergoes an electrocyclic ring-closure to form a transient dihydrophenanthrene intermediate. researchgate.netnih.gov This intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) system. researchgate.net

For the regioselective production of this compound, a carefully designed stilbene (B7821643) analog would be required as the starting material. The strategic placement of methyl groups on the stilbene precursor dictates their final position on the chrysene skeleton. The reaction is often carried out in the presence of an oxidizing agent, such as iodine and air, to facilitate the final aromatization step. chim.itmdpi.com While powerful, this method's efficiency can be influenced by the stability of the dihydrophenanthrene intermediate and potential side reactions. nih.gov

Multi-Step Synthesis via Polyphosphoric Acid-Mediated Cyclization

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis for effecting cyclization reactions through intramolecular acylation. rsc.orgccsenet.orgresearchgate.net A multi-step synthesis of a chrysene derivative using PPA would typically involve the initial construction of a suitable carboxylic acid or ketone precursor. ccsenet.orgresearchgate.netchemicalbook.com This precursor is designed to possess the necessary carbon framework that, upon cyclization, will form one of the rings of the chrysene system.

For example, a synthetic route could begin with the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with a substituted benzoyl chloride to create a keto-acid precursor. This intermediate would then be subjected to reduction and subsequent cyclization using PPA. The strong dehydrating and acidic nature of PPA facilitates the intramolecular electrophilic attack of the carbonyl group onto an aromatic ring, leading to the formation of the new ring system. rsc.orgccsenet.org This methodology often requires several steps to build the complex precursor molecule before the key cyclization step. chemicalbook.com

Sequential Friedel-Crafts Alkylation and Cyclization Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. mt.commasterorganicchemistry.com A sequential approach for synthesizing this compound could involve an initial Friedel-Crafts alkylation to introduce the methyl groups onto a pre-existing polycyclic core or a precursor molecule. mt.comvulcanchem.com This would be followed by one or more cyclization steps to complete the chrysene ring system.

For instance, a naphthalene or phenanthrene derivative could be alkylated using a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com However, a significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity, as multiple positions on the aromatic ring can be susceptible to alkylation. Furthermore, the reaction is prone to polyalkylation. masterorganicchemistry.com Following the introduction of the methyl groups, subsequent intramolecular cyclization reactions, potentially involving Friedel-Crafts acylation followed by reduction and cyclization, would be necessary to construct the remaining rings of the this compound structure. rsc.org

Advanced Synthetic Methodologies

More recent synthetic efforts have focused on developing highly stereoselective methods for the synthesis of specific metabolites of this compound, such as dihydrodiol epoxides, and on creating novel precursor chemistry to improve efficiency and selectivity.

Stereoselective Synthesis of Dihydrodiol Epoxides and Metabolites

The biological activity of PAHs like this compound is often attributed to their metabolic activation to dihydrodiol epoxides. nih.gov The stereochemistry of these metabolites is crucial to their biological function. Consequently, significant research has been dedicated to the stereoselective synthesis of these complex molecules. acs.orgproquest.com

The synthesis of a specific dihydrodiol epoxide of a 5-alkyl-substituted chrysene, for instance, starts from the parent chrysene and involves a multi-step process. This can include oxidation to a dione, followed by stereoselective reduction to a diol. The diol is then epoxidized, often using an agent like m-chloroperbenzoic acid (mCPBA), to yield the desired dihydrodiol epoxide. The control of stereochemistry at each step is critical and often relies on the use of chiral reagents or catalysts. These synthetic metabolites are invaluable for toxicological studies and for understanding the mechanisms of PAH-induced carcinogenesis. nih.gov

Development of Novel Precursor Chemistry

Innovation in the synthesis of complex PAHs like this compound often lies in the development of novel precursor chemistry. This involves designing starting materials that are more readily assembled and that lead to the final product with higher yield and selectivity. For instance, the use of bicyclic ketones as precursors for oxygenated aromatic systems has been explored. researchgate.net These precursors can be synthesized and then elaborated into the more complex chrysene framework.

Another approach involves the development of novel methods for creating key structural motifs within the target molecule. For example, new catalytic systems for epoxide synthesis or for the formation of chromene rings can be applied to the construction of chrysene derivatives. rsc.orgrsc.org The goal of this research is to create more efficient and versatile synthetic routes that can be adapted to produce a variety of substituted chrysenes for further study.

Optimization of Reaction Conditions and Yields

The synthesis of complex polycyclic aromatic hydrocarbons such as this compound and its derivatives requires meticulous optimization of reaction conditions to achieve desirable yields and purity. The process of optimization involves systematically varying experimental parameters to identify the set of conditions that produces the best outcome. whiterose.ac.ukinterchim.fr Key factors that are commonly adjusted include the choice of catalysts, solvents, reaction temperature, and the electronic and steric nature of substituents on the starting materials. whiterose.ac.ukacs.org

Detailed research into the synthesis of the chrysene core has elucidated several critical aspects of reaction optimization. For instance, in Brønsted acid-promoted one-pot syntheses, the choice of acid and the structure of the reactants play a pivotal role in determining the yield of the final chrysene derivatives. acs.org Similarly, modern catalytic methods, such as iridium-catalysed C-H borylation, demonstrate how specific catalysts can direct the reaction to a single, desired regioisomer, which is a crucial aspect of optimizing the synthesis of specifically substituted chrysenes. rsc.org

Detailed Research Findings

Research into the one-pot synthesis of chrysene derivatives via an in-situ formed isochromenylium (B1241065) intermediate highlights the importance of reactant structure. acs.org A study demonstrated that trifluoromethanesulfonic acid (HOTf) effectively promotes a cross-coupling cascade reaction to form the chrysene skeleton. acs.org The investigation into the scope of the reactants revealed significant variations in yield depending on the substituents present on the aromatic rings of the starting materials.

For example, when exploring the effect of substituents on ortho-alkynylbenzaldehydes, it was found that substrates with electron-donating groups generally provided better yields than those with electron-withdrawing groups. acs.org However, this electronic effect was not consistently observed across all substrates. acs.org Interestingly, the position of the substituent on a central phenyl ring also had a notable impact, with functional groups at the 5-position leading to higher yields of the corresponding chrysenes. acs.org The reaction was even successful in producing the parent, unsubstituted chrysene ring in a moderate yield of 38%. acs.org

The table below summarizes the effect of varying substituents on the o-alkynylbenzaldehyde reactant on the yield of the corresponding chrysene derivative.

Table 1: Effect of Substituents on o-Alkynebenzaldehydes on Chrysene Synthesis Yield acs.org

| Entry | Substituent (R1) | Substituent (R2) | Yield (%) |

|---|---|---|---|

| 1 | 4-MeOC6H4 | H | 85 |

| 2 | 4-MeC6H4 | H | 82 |

| 3 | C6H5 | H | 78 |

| 4 | 4-FC6H4 | H | 75 |

| 5 | 4-ClC6H4 | H | 73 |

| 6 | 4-BrC6H4 | H | 70 |

| 7 | 2-Naphthyl | H | 76 |

| 8 | H | H | 38 |

Further optimization strategies involve the use of directing groups to control regioselectivity. In the synthesis of tetra-substituted chrysenes, halogen substituents have been effectively used as directing groups for C-H borylation reactions. rsc.org For instance, the diborylation of 4,10-dichlorochrysene using an iridium catalyst cleanly affords the 2,8-diborylated chrysene as a single regioisomer in 73% yield. rsc.org This high regioselectivity is attributed to steric hindrance from the chlorine substituents, which directs the catalyst to the most accessible C-H bonds, overriding the inherent electronic acidity of other positions. rsc.org

This method provides a pathway to specifically functionalized chrysenes. The resulting 4,10-dichloro-2,8-bis(boronic acid pinacol (B44631) ester)chrysene can then undergo further chemoselective reactions, such as Suzuki coupling, to introduce a variety of aryl groups at the 2 and 8 positions while leaving the C-Cl bonds intact. rsc.org This strategic, multi-step optimization allows for the synthesis of complex A2B2 tetrasubstituted chrysenes. rsc.org

A two-directional benzannulation reaction has also been employed to access dialkylated chrysenes. The reaction of a bis-trichloroacetate with this method afforded 4,10-dichloro-2,8-dimethylchrysene in a 34% yield, demonstrating a synthetic route toward dimethyl-substituted chrysene cores. rsc.org

The table below details the yields of various substituted chrysenes synthesized through these optimized catalytic methods.

Table 2: Synthesis of Substituted Chrysene Derivatives via Catalytic Methods rsc.org

| Entry | Product | Method | Yield (%) |

|---|---|---|---|

| 1 | 4,10-Dichloro-2,8-bis(Bpin)chrysene | Ir-catalysed Borylation | 73 |

| 2 | 4,10-Dichloro-2,8-di(thiophen-2-yl)chrysene | Suzuki Coupling | 65 |

| 3 | 4,10-Dichloro-2,8-di(pyren-1-yl)chrysene | Suzuki Coupling | 45 |

| 4 | N2,N2,N2',N2'-tetrakis(4-methoxyphenyl)-[2,8'-bichrysene]-4,4',10,10'-tetraamine | Suzuki Coupling | 56 |

| 5 | 4,10-Dichloro-2,8-dimethylchrysene | BHQ Benzannulation | 34 |

Environmental Occurrence and Distribution of 1,2 Dimethylchrysene

Natural and Anthropogenic Sources

The presence of 1,2-Dimethylchrysene in the environment is a result of complex formation pathways, primarily stemming from the incomplete combustion of organic matter. These sources can be broadly categorized as both natural and anthropogenic.

Formation from Fossil Fuels and Combustion Byproducts

This compound is a recognized byproduct of the incomplete combustion of organic materials, particularly fossil fuels such as coal, oil, and natural gas. ontosight.aicarexcanada.ca These compounds are formed during high-temperature processes where there is insufficient oxygen for the complete conversion of hydrocarbons to carbon dioxide and water. savemyexams.comsamgongustofa.isyoutube.com Consequently, they are found in the emissions from vehicle exhaust and industrial activities. ontosight.ai The combustion of fossil fuels is a major contributor to the atmospheric burden of PAHs, including various chrysene (B1668918) derivatives. carexcanada.canih.gov These particulates derived from fossil fuel combustion are a significant source of aromatic hydrocarbons in the environment. bruker.commurraystate.edu

Presence in Crude Oil and Source Rock Extracts

Chrysene and its alkylated derivatives, including dimethylchrysenes, are essential and natural constituents of crude oils and source rock extracts. researchgate.netput.ac.irresearchgate.net Geochemical studies have identified various methylchrysene and dimethylchrysene (B14653177) isomers in crude oil and sediment samples. researchgate.netput.ac.ir For instance, research on crude oils and source rocks from the Niger Delta has detailed the distribution of chrysene and its derivatives. put.ac.irput.ac.ir In these geological materials, 3-methylchrysene (B135459) and 1-methylchrysene (B135444) were found in high abundance in rock samples, while 3-methylchrysene was predominant in the oils. researchgate.netput.ac.ir The relative distribution of these isomers, such as the 2-methylchrysene/1-methylchrysene ratio, can serve as a crucial indicator of the thermal maturity of the source rock and oil. researchgate.netput.ac.ir The presence of dimethylchrysenes in these materials confirms their origin from the diagenetic alteration of organic sediments over geological time. vulcanchem.com

A study of crude oils and source rock extracts from the Niger Delta provided the following data on the relative abundance of methylchrysene isomers, which are precursors and indicators related to dimethylchrysenes.

Table 1: Maturity Parameters from Chrysene Derivatives in Niger Delta Source Rocks

| Sample ID | MCHR (2-MC/(MBaA+6-MC+2-MC+1-MC)) | 2-MChy/1-MChy Ratio | Inferred Maturity Status |

|---|---|---|---|

| Rock 1 | 0.29 | 0.75 | Immature |

| Rock 2 | 0.35 | 1.20 | Early Mature |

| Rock 3 | 0.40 | 1.88 | Early Mature |

This table illustrates how ratios of methylchrysene (MChy) isomers are used to assess the thermal maturity of source rocks. Data adapted from studies on the Niger Delta. put.ac.irput.ac.ir

Contribution from Biomass Burning and Incomplete Combustion

In addition to fossil fuels, the incomplete combustion of biomass is a significant source of this compound and other PAHs. researchgate.netieabioenergy.com This includes natural events like forest fires and anthropogenic activities such as the burning of wood, garbage, and agricultural waste. carexcanada.caoaepublish.com Pyrolytic processes, which involve the thermal decomposition of organic materials at elevated temperatures in the absence of oxygen, contribute to the formation of these compounds. vulcanchem.com Low-efficiency combustion, such as in residential heating stoves, releases a variety of by-products including volatile organic compounds (VOCs) and particulate matter rich in PAHs. oaepublish.com These emissions from both intentional and accidental biomass burning contribute significantly to air pollution and the subsequent deposition of PAHs into the environment. oaepublish.com

Detection in Environmental Matrices

Reflecting its diverse sources, this compound has been detected in various environmental settings, from densely populated urban centers to aquatic ecosystems.

Urban Environmental Contamination Studies

Urban environments are significant reservoirs for PAHs due to a concentration of sources. plos.org this compound is found in urban settings as a result of emissions from vehicle traffic, industrial processes, and domestic heating. ontosight.aimdpi.com Studies have documented the presence of PAHs in urban stormwater, settled house dust, and ambient air. nih.govcsic.esd-nb.info Vehicle emissions, including tire and brake erosion, oil leakage, and exhaust, are primary contributors to road dust, which is often contaminated with PAHs. csic.espublichealthtoxicology.com Consequently, urban soils and dust can show significant levels of contamination compared to non-urbanized areas. d-nb.info This contamination poses potential health risks due to chronic exposure, particularly in indoor environments where settled dust can act as a long-term reservoir for these pollutants. nih.gov

Table 2: Common Sources of Urban Environmental Contaminants

| Source Category | Specific Contributors | Related Pollutants |

|---|---|---|

| Transport-Related | Exhaust emissions, tire/brake erosion, oil loss, pavement erosion | PAHs, Heavy Metals, Particulate Matter |

| Industrial Activities | Manufacturing, processing, power generation | PAHs, VOCs, Dioxins |

| Atmospheric Deposition | Long-range transport of pollutants | PAHs, Heavy Metals |

| Waste-Related | Incinerators, licit/illicit littering | PAHs, Dioxins/Furans |

This table summarizes the major sources contributing to the contamination of urban environments with pollutants like this compound. mdpi.comcsic.esmdpi.com

Sediment and Water Column Distribution Analysis

Aquatic environments serve as a sink for many environmental pollutants, including this compound. The compound is transported to water bodies through atmospheric deposition and urban runoff. copernicus.org Once in the aquatic system, its hydrophobic nature causes it to adsorb onto particulate matter, eventually settling into the sediment. scielo.br Studies have confirmed the presence of methyl- and dimethylchrysenes in both the water column and sediments of marine and freshwater systems. wur.nlacfn.com Analysis of deep-sea sediments has revealed the presence of PAHs from pyrolytic origins, indicating long-range transport. copernicus.org Sediments, therefore, act as an active environmental compartment that can accumulate these compounds, potentially affecting the quality of the overlying water column and the health of benthic organisms. scielo.brepa.gov

Data from a study on the Slave River provides insight into the concentrations of a related compound, 1-Methylchrysene, in the water and sediment, highlighting the distribution of these pollutants in an aquatic system.

Table 3: 1-Methylchrysene Concentrations in the Slave River (2020)

| Parameter | Matrix | July 2020 | August 2020 | September 2020 |

|---|---|---|---|---|

| 1-Methylchrysene | Centrifugate Water (ng/L) | 4.17 | 0.079 | 0.125 |

| 1-Methylchrysene | Suspended Sediment (ng/g) | 15.4 | 7.55 | 9.94 |

This table shows the measured concentrations of 1-Methylchrysene, indicating the presence and distribution of alkylated chrysenes in both the water phase and associated with sediments. Data adapted from a 2020 water quality report. gov.nt.ca

Spatial and Temporal Trends of Occurrence

The environmental presence of this compound, a polycyclic aromatic hydrocarbon (PAH), is intrinsically linked to anthropogenic activities, primarily the combustion of fossil fuels and biomass. usgs.govu-tokyo.ac.jp Consequently, its distribution and historical concentrations in the environment offer a window into industrialization, urbanization, and shifts in energy consumption over time. usgs.govacs.org The analysis of sediment cores has been a particularly effective method for reconstructing the historical trends of PAH contamination. usgs.govacs.org

Spatial Distribution

The concentration of this compound and other PAHs typically exhibits significant spatial variability, with higher levels generally found in urban and industrialized areas compared to rural or remote environments. u-tokyo.ac.jpmdpi.com This is a direct consequence of the proximity to major emission sources such as industrial facilities and heavy traffic. u-tokyo.ac.jpresearchgate.net

For instance, studies of sediment cores have revealed substantially higher PAH concentrations in areas with a history of industrial and urban development. In Port Klang, Malaysia, a major shipping hub, total PAH concentrations were significantly elevated in the Old Port of Klang, which is heavily influenced by urban runoff and shipping traffic, compared to offshore locations. u-tokyo.ac.jp Similarly, sediment cores from San Francisco Bay showed increased PAH concentrations corresponding with the growth of urbanization and industrialization in the surrounding area since the early 20th century. usgs.gov

The distinction between urban and rural environments is a critical factor in understanding the spatial distribution of many environmental contaminants. mdpi.comourworldindata.orgresearchgate.net Urban areas, with their dense populations and industrial activities, tend to be hotspots for pollutants. nih.gov The transport of these pollutants can also influence surrounding rural areas, though typically at lower concentrations.

A study in the Imo River in Nigeria found that PAH contamination was localized, varying not only between different sites along the river but also within the same sediment cores, indicating multiple and specific points of input over time. wjrr.org This highlights that even within a generally contaminated area, concentrations can vary significantly based on localized sources and depositional patterns.

Temporal Trends

Dated sediment cores provide a valuable chronological record of PAH deposition, allowing scientists to trace the history of contamination. usgs.govu-tokyo.ac.jpacs.org These records consistently show a significant increase in PAH concentrations beginning with the Industrial Revolution around the mid-19th century. acs.orgharvard.edu

In a study of a sediment core from the Eastern Mediterranean, the levels of PAHs were relatively constant before 1850. acs.org Following this period, a marked increase in PAH fluxes was observed, which has been linked to the rise in coal combustion. acs.org The study identified an initial increase in PAH deposition between 1852 and the end of the 19th century, which then accelerated between 1901 and 1932. acs.org

Similarly, sediment records from San Francisco Bay demonstrate a rise in anthropogenic PAH inputs since the turn of the 20th century. usgs.gov Depth profiles in San Pablo Bay indicated higher PAH concentrations from the 1950s onwards compared to the late 1800s. usgs.gov In another example from the English Lake District, sediment cores from Windermere showed a significant increase in lead, zinc, and copper concentrations since the 1930s, with lead isotopes indicating contributions from gasoline, coal combustion, and mining activities. nih.gov

More recent trends can be more variable. For example, in the Imo River, PAH levels peaked in sediment layers corresponding to the years between approximately 1997 and 2005, a period associated with intensive oil-related activities in the region. wjrr.org In some developed regions, a decrease in the deposition of certain PAHs has been observed in more recent decades, potentially reflecting stricter environmental regulations and a shift away from coal as a primary energy source. europa.eu

The following tables provide illustrative data on PAH concentrations found in sediment cores from various locations, demonstrating the spatial and temporal variations discussed.

| Location | Time Period | Total PAH Concentration (ng/g dry weight) | Key Findings |

| Port Klang, Malaysia (Old Port) | Recent Sediments | 34 - 2426 | Higher concentrations in the more industrialized and trafficked Old Port area compared to offshore sites. u-tokyo.ac.jp |

| Port Klang, Malaysia (Offshore) | Recent Sediments | 7.37 - 32.97 | Lower concentrations further from direct industrial and urban influence. u-tokyo.ac.jp |

| San Francisco Bay, USA (Richardson Bay) | ~1900 - 1990s | 40 - 6300 | Increasing concentrations since the turn of the 20th century, linked to urbanization. usgs.gov |

| San Francisco Bay, USA (San Pablo Bay) | Late 1800s - 1990s | 40 - 1300 | Higher concentrations since the 1950s, reflecting increased industrialization. usgs.gov |

| Imo River, Nigeria (Afam Site) | ~1997 - 2005 | up to 92,388.59 | Peak concentrations coincided with a period of intensive oil bunkering and pipeline vandalism. wjrr.org |

| Eastern Mediterranean | Pre-1850 | ~10.4 (parent PAHs) | Represents pre-industrial background levels. acs.org |

| Eastern Mediterranean | Post-1850 | Variable, with increasing fluxes | A significant and accelerating increase in PAH deposition linked to the Industrial Revolution. acs.org |

Metabolism and Bioactivation Pathways of 1,2 Dimethylchrysene

Phase I Metabolic Transformations

The initial phase of metabolism for 1,2-dimethylchrysene primarily involves oxidative transformations aimed at increasing its water solubility to facilitate excretion. These reactions are predominantly catalyzed by a superfamily of enzymes known as cytochrome P450.

Cytochrome P450-Mediated Oxidation

The cytochrome P450 (CYP) monooxygenase system is central to the metabolism of PAHs. mdpi.comuni-muenchen.de For chrysene (B1668918) and its methylated derivatives, specific CYP isozymes, such as those in the CYP1A and CYP1B families, are key players in initiating the metabolic cascade. researchgate.netnih.gov These enzymes introduce oxygen into the chrysene nucleus, a crucial first step in its bioactivation. mdpi.com The presence and position of the methyl groups on the chrysene ring, as in this compound, significantly influence the rate and site of this oxidation. oup.comoup.com While direct studies on this compound are limited, research on related compounds like 5-methylchrysene (B135471) and 5,6-dimethylchrysene (B1219006) demonstrates that CYP enzymes, particularly CYP1A1 and CYP1B1, are highly active in the oxidation of these molecules. nih.govscispace.comnih.gov

Formation of Dihydrodiols and Epoxides

Following the initial oxidation by cytochrome P450, the resulting arene oxides are typically hydrated by the enzyme microsomal epoxide hydrolase. cumhuriyet.edu.tr This enzymatic reaction converts the unstable and reactive epoxides into more stable trans-dihydrodiols. cumhuriyet.edu.tr In the case of chrysene derivatives, this process can lead to the formation of several dihydrodiol isomers. For instance, the metabolism of 5-methylchrysene is known to produce 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) as a major proximate mutagen. nih.gov Similarly, the metabolism of 5,6-dimethylchrysene yields 1,2-dihydroxy-1,2-dihydro-5,6-dimethylchrysene (5,6-diMeC-1,2-diol). nih.govnih.gov It is therefore highly probable that the metabolism of this compound also proceeds through the formation of dihydrodiol intermediates. The presence of methyl groups in the 1 and 2 positions would likely influence the regioselectivity of epoxidation and subsequent dihydrodiol formation.

Formation of Electrophilic Metabolites

The formation of dihydrodiols is a critical step leading to the generation of highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.

Dihydrodiol Epoxide Intermediates (e.g., 1,2-Diol 3,4-Epoxides)

The dihydrodiol metabolites can undergo a second round of oxidation by cytochrome P450 enzymes, leading to the formation of dihydrodiol epoxides. nih.gov These are widely considered to be the ultimate carcinogenic metabolites of many PAHs. nih.gov For example, the anti-5,6-diMeC-1,2-diol-3,4-epoxide is a known metabolite of 5,6-dimethylchrysene. nih.govoup.com These dihydrodiol epoxides are highly electrophilic and can react with nucleophilic sites on DNA, forming stable adducts. nih.govnih.gov The stereochemistry of the dihydrodiol epoxide, designated as syn or anti, plays a crucial role in its biological activity. nih.gov

Role of Bay-Region Activation

The "bay region" theory of PAH carcinogenesis posits that dihydrodiol epoxides in which the epoxide ring forms part of a sterically hindered bay region are particularly potent carcinogens. icm.edu.pl A bay region is the hindered area formed by an angularly fused benzo ring in a PAH. icm.edu.pl For chrysene derivatives, the 1,2,3,4-ring constitutes a bay region. The formation of a diol epoxide in this region, such as a 1,2-diol-3,4-epoxide, results in a highly reactive species. Studies on various methylated chrysenes, such as 5-methylchrysene and 5,6-dimethylchrysene, have confirmed that metabolic activation through a bay-region dihydrodiol epoxide is a key pathway. nih.govnih.gov The presence of a methyl group in the bay region can further enhance the reactivity of the dihydrodiol epoxide.

Influence of Molecular Structure on Metabolic Profile

The specific placement of methyl groups on the chrysene skeleton has a profound impact on the molecule's metabolic profile and, consequently, its biological activity. The position of these alkyl groups can sterically hinder or facilitate enzymatic attack at different sites on the aromatic ring system. oup.comnih.gov

For example, a methyl group in a bay-region position, as seen in the highly carcinogenic 5-methylchrysene, is thought to enhance tumorigenicity. oup.com In contrast, a peri-methyl group, such as the 12-methyl group in 5,12-dimethylchrysene, strongly inhibits metabolism at the adjacent 1,2-positions. nih.gov This steric hindrance dramatically reduces the formation of the corresponding 1,2-dihydrodiol, which is a potential proximate tumorigen. nih.gov

While direct comparative data for this compound is not extensively available, the principles derived from studying other isomers are informative. The presence of methyl groups at the 1 and 2 positions would directly affect the oxidation of the 1,2-double bond and the subsequent formation of the critical 1,2-diol-3,4-epoxide. The steric bulk of these methyl groups could potentially hinder the approach of metabolizing enzymes, thereby altering the metabolic pathway compared to unsubstituted chrysene or other isomers.

Table 1: Key Enzymes in the Metabolism of Chrysene Derivatives

| Enzyme Family | Specific Enzyme | Role in Metabolism |

|---|---|---|

| Cytochrome P450 | CYP1A1 | Initial oxidation of the PAH ring. researchgate.netnih.gov |

| CYP1B1 | Oxidation of dihydrodiols to form dihydrodiol epoxides. scispace.com | |

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH) | Hydration of epoxides to form dihydrodiols. cumhuriyet.edu.tr |

Table 2: Metabolites of Related Dimethylchrysenes

| Parent Compound | Key Metabolite | Metabolic Pathway | Reference |

|---|---|---|---|

| 5,11-Dimethylchrysene (B89359) | 1,2-dihydro-1,2-dihydroxy-5,11-diMeC | Dihydrodiol formation | nih.gov |

| 5,12-Dimethylchrysene | 7,8-dihydro-7,8-dihydroxy-5,12-diMeC | Dihydrodiol formation (1,2-diol formation inhibited) | nih.gov |

| 5,6-Dimethylchrysene | anti-1,2-diol-3,4-epoxide | Bay-region dihydrodiol epoxide formation | nih.govnih.gov |

Detoxification Pathways and Metabolite Excretion

Following the initial Phase I metabolic reactions that functionalize the this compound molecule, the resulting metabolites undergo Phase II detoxification. This phase is crucial for neutralizing reactive intermediates and facilitating their removal from the body. The primary goal of detoxification is to increase the water solubility of the metabolites, which allows for their excretion. iarc.frontosight.aimhmedical.com This is predominantly achieved through conjugation reactions, where endogenous molecules are attached to the functional groups (like hydroxyl or epoxide groups) introduced during Phase I metabolism. iarc.fr The main conjugation pathways for polycyclic aromatic hydrocarbon (PAH) metabolites, including those derived from this compound, involve glucuronidation, sulfation, and glutathione (B108866) conjugation. iarc.frispub.com

The detoxification process is catalyzed by a diverse group of enzymes. nih.gov The specific metabolites formed from this compound are influenced by the position of the methyl groups, which can sterically hinder enzymatic action at certain sites. nih.gov Based on studies of related isomers like 5,11-dimethylchrysene and 5,12-dimethylchrysene, metabolism of this compound likely occurs at positions away from the substituted bay-region, such as the formation of dihydrodiols on the other aromatic rings. nih.gov These hydroxylated metabolites are then ideal substrates for Phase II enzymes.

Glucuronidation: This is a major detoxification pathway for PAH metabolites. nih.govnih.gov It is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov UGTs transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to hydroxylated metabolites of this compound, such as phenols and dihydrodiols. frontiersin.orgfrontiersin.org This reaction forms O-glucuronides, which are highly water-soluble and readily excretable. frontiersin.org The liver is the primary site of glucuronidation, containing a high abundance and variety of UGT enzymes. nih.gov

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups on the metabolites. ontosight.ainih.gov This process forms sulfate (B86663) esters, which significantly increases the polarity and water solubility of the parent metabolite, preparing it for elimination. ontosight.aixenotech.com SULT1A1 is a key enzyme involved in the sulfation of PAH metabolites. ontosight.ai

Glutathione Conjugation: Reactive electrophilic metabolites, particularly epoxides formed during Phase I metabolism, are detoxified by conjugation with glutathione (GSH). wikipedia.orgnih.gov This reaction is catalyzed by glutathione S-transferases (GSTs), a large family of detoxification enzymes. wikipedia.orgmdpi.com The resulting glutathione conjugates are typically too large for direct renal excretion and are often exported into the bile. nih.gov They are further metabolized through the mercapturic acid pathway, where the conjugate is sequentially broken down into cysteine and then N-acetylcysteine (mercapturic acid) conjugates, which are then small enough to be excreted in the urine. nih.gov

Metabolite Excretion: The ultimate fate of the detoxified, water-soluble conjugates is elimination from the body. toxmsdt.com The primary routes of excretion for xenobiotic metabolites are through urine and feces. ispub.comtoxmsdt.comnih.gov Highly polar and smaller conjugates, such as sulfates and mercapturic acids, are primarily eliminated by the kidneys via urine. nih.gov Larger conjugates, like many glucuronides and glutathione adducts, are actively transported from the liver into the bile, which is then released into the intestine and excreted with the feces. iarc.frresearchgate.net Some biliary conjugates can be hydrolyzed by gut microflora, leading to the reabsorption of the metabolite and its subsequent enterohepatic recirculation, which can prolong its presence in the body before eventual elimination. nih.gov

Data Tables

Table 1: Key Enzyme Families in the Detoxification of this compound Metabolites

| Enzyme Family | Abbreviation | Function | Type of Conjugate Formed |

| UDP-glucuronosyltransferases | UGTs | Catalyze the transfer of glucuronic acid to hydroxylated metabolites. nih.govnih.gov | Glucuronides frontiersin.org |

| Sulfotransferases | SULTs | Catalyze the transfer of a sulfonate group to hydroxylated metabolites. ontosight.ainih.gov | Sulfates xenotech.com |

| Glutathione S-transferases | GSTs | Catalyze the conjugation of glutathione to electrophilic metabolites (e.g., epoxides). wikipedia.org | Glutathione conjugates nih.gov |

Table 2: Likely Detoxified Metabolites of this compound and Their Excretion Pathway (Based on general PAH metabolism and studies of related isomers)

| Precursor Metabolite (from Phase I) | Conjugation Pathway | Resulting Detoxified Metabolite | Primary Excretion Route |

| Hydroxydimethylchrysene (Phenol) | Glucuronidation | Dimethylchrysene-O-glucuronide | Urine, Feces (via bile) iarc.frtoxmsdt.com |

| Hydroxydimethylchrysene (Phenol) | Sulfation | Dimethylchrysene-O-sulfate | Urine ontosight.ai |

| Dimethylchrysene-dihydrodiol | Glucuronidation | Dimethylchrysene-dihydrodiol-glucuronide | Urine, Feces (via bile) iarc.frtoxmsdt.com |

| Dimethylchrysene-diol-epoxide | Glutathione Conjugation | Glutathione-dimethylchrysene-diol conjugate | Feces (via bile); Urine (as Mercapturic Acid) nih.govnih.gov |

Genotoxicity and Mutagenicity of 1,2 Dimethylchrysene

DNA Adduct Formation and Characterization

The interaction of 5,6-dimethylchrysene's reactive metabolites with genetic material is a critical step in its mechanism of toxicity. The formation of these DNA adducts has been extensively studied to understand their structure and chemical properties.

Spectroscopic Analysis of DNA Adducts

Various spectroscopic methods have been employed to characterize the DNA adducts formed by the racemic syn- and anti-dihydrodiol epoxides of 5,6-dimethylchrysene (B1219006). nih.govcancer.gov These techniques are crucial for elucidating the precise structure of the adducts. Methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) Fourier Transform Mass Spectrometry (FTMS) have been utilized for the structural characterization of PAH dihydrodiol epoxide adducts, including those of 5,6-dimethylchrysene. nih.gov Spectroscopic analysis reveals that for adducts of the syn-dihydrodiol epoxide, the chemical shifts and coupling constants are distinctly different for cis- and trans-opened products. nih.govcancer.gov In contrast, these spectroscopic properties are quite similar for the cis and trans adducts formed from the anti-dihydrodiol epoxide, making their specific assignment more challenging. nih.govcancer.gov

Identification of Adducts with Deoxyadenosine (B7792050) and Deoxyguanosine

Studies have shown that the dihydrodiol epoxides of 5,6-dimethylchrysene react substantially with the amino groups of both deoxyadenosine (dA) and deoxyguanosine (dG) residues in DNA. nih.govcancer.gov The non-planar, sterically hindered structure of 5,6-dimethylchrysene influences its binding preferences. Its diol epoxide metabolite, specifically anti-1,2,3,4-tetrahydro-5,6-dimethylchrysene-1,2-diol-3,4-epoxide (5,6-diMeCDE), reacts extensively with deoxyadenosine. oup.comnih.gov

The ratio of deoxyadenosine to deoxyguanosine adducts (dA/dG) for the racemic 5,6-diMeCDE is approximately 1. oup.com This is a notable characteristic, as high binding to deoxyadenosine is associated with PAHs that have a sterically hindered bay or fjord region. oup.comnih.gov Dihydrodiol epoxides from 5,6-dimethylchrysene react extensively with deoxyadenosine residues, which is a property shared with other fjord region-containing hydrocarbon derivatives. researchgate.netnih.gov Specifically, the syn-dihydrodiol epoxide shows a greater preference for reacting with deoxyadenosine (68% of adducts) compared to the anti-dihydrodiol epoxide (52% of adducts). researchgate.netnih.gov

Table 1: DNA Adduct Distribution of 5,6-Dimethylchrysene Diol Epoxides

| Diol Epoxide Isomer | Deoxyadenosine (dA) Adducts | Deoxyguanosine (dG) Adducts | dA/dG Ratio |

|---|---|---|---|

| anti-5,6-diMeCDE (racemic) | ~50% | ~50% | ~1.0. oup.com |

| syn-5,6-diMeCDE | 68%. researchgate.netnih.gov | 32% | 2.1 |

| anti-5,6-diMeCDE | 52%. researchgate.netnih.gov | 48% | 1.1 |

Configurational Isomerism and Adduct Reactivity

The stereochemistry of the dihydrodiol epoxides and the resulting DNA adducts plays a significant role in their biological activity. The reaction of these epoxides with DNA can result in either cis or trans opening of the epoxide ring, leading to different configurational isomers of the adducts.

For the syn-dihydrodiol epoxide of 5,6-dimethylchrysene, there is a preferential formation of cis adducts in DNA. nih.govcancer.gov This chemical behavior is similar to that of the dihydrodiol epoxide of benzo[c]phenanthrene. nih.govcancer.gov Conversely, for the anti-dihydrodiol epoxide, assigning trans and cis configurations is less straightforward due to the similarity in their spectroscopic properties. nih.govcancer.gov However, the observation that trans adducts have consistently predominated over cis adducts for all studied dihydrodiol epoxides has been a helpful factor in making these assignments. nih.govcancer.gov

Mutational Spectra Analysis

The formation of DNA adducts by 5,6-dimethylchrysene metabolites can lead to errors during DNA replication, resulting in specific patterns of gene mutations.

Induction of Specific Gene Mutations (e.g., Ha-ras gene)

The diol epoxides of 5,6-dimethylchrysene have been shown to induce specific mutations in critical genes, such as the Ha-ras proto-oncogene. nih.gov In studies using mouse skin, tumors induced by 5,6-diMeCDE exhibited a high frequency of CAA→CTA mutations in codon 61 of the Ha-ras gene. nih.gov The percentage of tumors with this specific mutation was significant across different doses. nih.gov Notably, no mutations were observed in codons 12 and 13 in the tumors induced by 5,6-diMeCDE. nih.gov

Table 2: Frequency of Ha-ras Codon 61 Mutations in Mouse Skin Tumors Induced by 5,6-diMeCDE

| Initiating Dose (nmol/mouse) | Percentage of Tumors with CAA→CTA Mutation |

|---|---|

| 33 | 50%. nih.gov |

| 100 | 55%. nih.gov |

| 400 | 75%. nih.gov |

Link between Adduct Formation and Mutagenic Events

A clear link exists between the types of DNA adducts formed and the resulting mutational patterns. The extensive reaction of 5,6-diMeCDE with deoxyadenosine (dA) in DNA is highly consistent with the observed A→T transversion mutations in codon 61 of the Ha-ras gene. oup.com The formation of adducts at adenine (B156593) bases is believed to be the primary cause of these specific mutations. oup.com

The mutational spectra of 5,6-dimethylchrysene dihydrodiol epoxides show that they generate a substantial number of mutations at A:T base pairs as well as G:C base pairs. nih.gov The preference of the syn-dihydrodiol epoxide for reacting with deoxyadenosine is mirrored in the higher frequency of point mutations at A:T pairs (72% for syn vs. 45% for anti). researchgate.netnih.gov A distinctive feature of the mutagenicity of 5,6-dimethylchrysene derivatives is that they induce a higher fraction of AT→GC transitions (28% for syn and 26% for anti) than has been observed for other hydrocarbon derivatives. nih.gov This evidence supports the hypothesis that mutations in genes like Ha-ras occur as a direct consequence of the chemical reaction between the diol epoxide metabolites and the DNA bases within the gene. nih.gov

In Vitro Mutagenicity Assays (e.g., Salmonella Typhimurium)

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them dependent on an external source for growth. The assay determines if a chemical can cause a mutation in the bacteria's DNA that restores their ability to produce histidine, allowing them to grow in a histidine-free medium.

Despite the extensive use of the Ames test for other polycyclic aromatic hydrocarbons (PAHs), a thorough search of the scientific literature reveals a significant lack of specific data on the mutagenicity of 1,2-Dimethylchrysene in Salmonella typhimurium. While studies have been conducted on various other dimethylchrysene (B14653177) isomers, such as 5,6-, 5,7-, 5,9-, and 5,11-dimethylchrysene (B89359), and their diol epoxides, which have shown varying degrees of mutagenic activity, direct and detailed research findings for this compound are not publicly available. europa.euniph.go.jpdntb.gov.uaniph.go.jp

Due to the absence of experimental data, a data table for the in vitro mutagenicity of this compound cannot be constructed at this time.

Chromosomal Aberrations and Genomic Instability

Chromosomal aberrations are changes to the structure or number of chromosomes and are a hallmark of genomic instability. These alterations can range from deletions and duplications of chromosome segments to more complex rearrangements. Genomic instability, a high frequency of mutations within the genome of a cellular lineage, is a critical enabling characteristic of cancer development.

There is currently a notable absence of published scientific research specifically investigating the potential of this compound to induce chromosomal aberrations or contribute to genomic instability in any experimental system. Consequently, no data is available to populate a table on this topic or to provide a detailed account of research findings.

Carcinogenicity and Tumorigenicity of 1,2 Dimethylchrysene

In Vivo Tumorigenicity Studies

In vivo studies are crucial for determining the carcinogenic potential of chemical compounds in a living organism. For methylchrysenes, these studies have often involved mouse skin carcinogenicity assays and the induction of tumors in various organs of laboratory animals.

Mouse Skin Carcinogenicity Assays

Induction of Tumors in Laboratory Animals (e.g., lung tumors)

Beyond skin tumors, the tumorigenicity of methylchrysenes has been investigated in other tissues, such as the lungs of newborn mice. The bay region diol epoxides of these compounds are considered their ultimate carcinogenic metabolites. Studies on the diol epoxides of 5,6-dimethylchrysene (B1219006) have shown them to be highly tumorigenic in the lungs of newborn mice. epa.gov This highlights that the route of administration and the metabolic activation of the compound can influence the site and extent of tumor development. Direct data on lung tumor induction specifically by 1,2-dimethylchrysene is not prominently featured in the available scientific literature.

Structure-Tumorigenicity Relationships within Methylchrysenes

The relationship between the molecular structure of methylchrysenes and their carcinogenic activity is a key area of study. The number and position of methyl groups on the chrysene (B1668918) backbone are critical determinants of their biological activity.

Influence of Methyl Substituent Position on Carcinogenic Potential

Previous research has established that for a monomethylchrysene to be highly carcinogenic, it ideally possesses a methyl group in the "bay region" and a free peri position adjacent to an unsubstituted angular ring. nih.gov 5-Methylchrysene (B135471) fits this structural requirement and is a potent carcinogen. However, studies on dimethylchrysenes indicate that these structural rules are not sufficient to predict high tumorigenicity in this more complex series. nih.gov The presence of a second methyl group can either enhance, reduce, or leave unchanged the carcinogenic activity depending on its position. The weak or absent carcinogenic activity of isomers like 1-methyl, 4-methyl, and 6-methylchrysene (B138361) contrasts with the moderate to strong carcinogenicity of 5-methyl and 5,6-dimethyl derivatives. aacrjournals.org

Comparative Analysis with Isomers (e.g., 5-methylchrysene, 5,6-dimethylchrysene)

Comparative studies are essential for understanding the relative carcinogenicity of this compound. As noted, 5-methylchrysene is a benchmark for high carcinogenic activity in this series. In contrast, most dimethylchrysene (B14653177) isomers tested have shown significantly lower tumorigenicity. nih.gov For example, 5,6-diMeC, while being one of the more active dimethylated isomers, is still less tumorigenic than 5-MeC. nih.gov The diol epoxide of 5,6-dimethylchrysene (5,6-diMeCDE) induced 1.2, 2.2, and 6.2 skin tumors per mouse at initiating doses of 33, 100, and 400 nmol, respectively. In the same study, 5-MeCDE induced a significantly higher number of tumors: 3.1, 7.5, and 9.1 per mouse at the same respective doses. oup.comoup.com

| Compound | Initiating Dose (nmol/mouse) | Tumors per Mouse |

|---|---|---|

| 5,6-diMeCDE | 33 | 1.2 |

| 100 | 2.2 | |

| 400 | 6.2 | |

| 5-MeCDE | 33 | 3.1 |

| 100 | 7.5 | |

| 400 | 9.1 |

Comparative tumorigenicity data for 5,6-diMeCDE and 5-MeCDE in mouse skin. oup.comoup.com

Studies on other isomers, such as 1,11-dimethylchrysene (B13960533) (also known as 5,7-dimethylchrysene), found it to be fairly active in mouse skin painting experiments, though still less so than other potent PAHs. aacrjournals.orgaacrjournals.org

Dose-Response Dynamics in Carcinogenesis

The relationship between the dose of a carcinogen and the observed response is a fundamental concept in toxicology. For chemical carcinogens, higher doses generally lead to a higher incidence of tumors and a shorter latency period.

While specific dose-response studies for this compound are not available, research on related compounds like the diol epoxide of 5,6-dimethylchrysene demonstrates a clear dose-dependent increase in tumor multiplicity in mouse skin. oup.comoup.com At doses of 33, 100, and 400 nmol per mouse, the number of skin tumors per mouse increased from 1.2 to 2.2 and finally to 6.2. oup.comoup.com This trend is a common characteristic of chemical carcinogens and would be expected for this compound if it possesses carcinogenic activity.

Role in Tumor Initiation and Promotion Phases

The carcinogenic activity of polycyclic aromatic hydrocarbons (PAHs), including this compound, is a multi-stage process that is broadly understood to involve phases of tumor initiation and promotion. aacrjournals.org Research into the specific mechanisms of chrysene and its methylated derivatives indicates that these compounds primarily function as tumor initiators. iarc.fraacrjournals.org The process of initiation begins with the metabolic activation of the parent compound into reactive metabolites that can covalently bind to cellular macromolecules like DNA, leading to permanent genetic mutations. iarc.fr

Tumor Initiation

The initiation phase for this compound, like other carcinogenic PAHs, is dependent on its metabolic conversion to highly reactive electrophilic intermediates. The primary pathway for this activation involves the formation of diol epoxides. iarc.frnih.gov While direct studies on this compound are limited, extensive research on its isomers, such as 5-methylchrysene (5-MeC) and 5,6-dimethylchrysene (5,6-diMeC), provides a clear model for its mechanism of action. nih.govnih.gov The structural features of methylated PAHs, such as the presence of a methyl group in a "bay region," are critical determinants of their carcinogenic potential. nih.gov

The metabolic activation sequence involves enzymes such as cytochrome P450 (CYP), particularly isoforms like CYP1A1 and CYP1B1, which oxidize the chrysene ring to form an epoxide. iarc.frscispace.com This epoxide is then hydrated by epoxide hydrolase to a dihydrodiol. A second epoxidation by a CYP enzyme at the bay region creates a highly reactive diol epoxide. scispace.com For instance, the metabolic activation of 5-methylchrysene proceeds through its 1,2-diol-3,4-epoxide, which is considered its ultimate carcinogenic metabolite. nih.govnih.gov These diol epoxides can intercalate into DNA and form stable adducts, primarily with purine (B94841) bases like deoxyguanosine and deoxyadenosine (B7792050). nih.govoup.com If these DNA adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as the Ha-ras oncogene, which is a key event in the initiation of skin tumors in mouse models. oup.com

Studies comparing various dimethylchrysene isomers have shown significant differences in their tumor-initiating activity. For example, in mouse skin bioassays, 5,9-dimethylchrysene was found to be highly tumorigenic, comparable to the potent carcinogen 5-methylchrysene, whereas isomers like 5,6-, 5,7-, 5,8-, and 5,10-dimethylchrysene were significantly less active. nih.gov These differences are attributed to how the specific molecular shape of each isomer influences the balance between metabolic activation and detoxification pathways. nih.gov

Research on the bay region diol epoxides of 5,6-dimethylchrysene further elucidates the initiation mechanism. Both the 1,2-dihydrodiol metabolite (5,6-diMeC-1,2-diol) and the ultimate carcinogen, anti-5,6-diMeC-1,2-diol-3,4-epoxide, were found to be significantly more potent tumor initiators on mouse skin than the parent compound, 5,6-diMeC. nih.gov This provides direct evidence for the bay region diol epoxide pathway being the primary route of metabolic activation for dimethylchrysenes. nih.gov

Comparative Tumor-Initiating Activity of Chrysene Derivatives on Mouse Skin

The following table summarizes findings from studies where compounds were applied as tumor initiators, followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govoup.com

| Compound | Initiating Dose (nmol/mouse) | Tumors per Mouse | Reference |

|---|---|---|---|

| 5,6-Dimethylchrysene (5,6-diMeC) | 100 | 1.1 | nih.gov |

| 5,6-diMeC-1,2-diol | 100 | 7.1 | nih.gov |

| anti-5,6-diMeC-1,2-diol-3,4-epoxide | 100 | 3.9 | nih.gov |

| syn-5,6-diMeC-1,2-diol-3,4-epoxide | 100 | Weakly tumorigenic | nih.gov |

| anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE) | 33 | 1.2 | oup.com |

| anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE) | 100 | 2.2 | oup.com |

| anti-5,6-diMeC-1,2-diol-3,4-epoxide (5,6-diMeCDE) | 400 | 6.2 | oup.com |

| anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE) | 33 | 3.1 | oup.com |

| anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE) | 100 | 7.5 | oup.com |

| anti-5-MeC-1,2-diol-3,4-epoxide (5-MeCDE) | 400 | 9.1 | oup.com |

Tumor Promotion

Tumor promotion is the process by which initiated cells undergo clonal expansion. taylorfrancis.com Promoters are typically mitogenic agents that stimulate cell division, but they are not necessarily mutagenic themselves. In experimental carcinogenesis studies, such as those on mouse skin, a potent tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA) is typically applied repeatedly after a single application of an initiator. iarc.fraacrjournals.org

The available research on this compound and its isomers focuses almost exclusively on their tumor-initiating properties. aacrjournals.orgnih.govnih.gov In standard initiation-promotion bioassays, these compounds are administered as the initiating agent, followed by a known promoter to elicit a tumorigenic response. nih.govoup.com There is no significant evidence to suggest that this compound or its close isomers act as potent tumor promoters themselves. Their primary role in the carcinogenic process is the induction of the initial, irreversible genetic damage that defines tumor initiation. iarc.fr

Molecular Mechanisms of 1,2 Dimethylchrysene Carcinogenesis

Interaction with Cellular Macromolecules

The cornerstone of PAH-induced carcinogenesis is the formation of covalent bonds between their reactive metabolites and cellular macromolecules, most critically, DNA. acs.org This interaction can lead to mutations if the resulting DNA damage is not properly repaired. researchgate.net

Like many PAHs, 1,2-Dimethylchrysene requires metabolic activation to exert its carcinogenic effects. This process culminates in the formation of highly reactive dihydrodiol epoxides. nih.gov Specifically, research has focused on the anti-1,2-diol-3,4-epoxide and syn-1,2-diol-3,4-epoxide of this compound. nih.govnih.gov These electrophilic metabolites can then form covalent adducts with the nucleophilic sites on DNA bases. wikipedia.org

Studies have shown that both the syn and anti dihydrodiol epoxides of this compound react substantially with the exocyclic amino groups of both deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues in DNA. nih.gov In mouse skin models, two major adducts derived from the anti-1,2-diol-3,4-epoxide were identified, corresponding to reactions with deoxyguanosine and deoxyadenosine. nih.gov The formation of these DNA adducts is considered a critical initiating event in chemical carcinogenesis. acs.org The process involves the epoxide ring opening and forming a stable covalent bond with the DNA base, creating a bulky lesion that can distort the DNA helix. wikipedia.org

Table 1: Characterized DNA Adducts of this compound Metabolites

| Metabolite | DNA Base Target | Adduct Type |

|---|---|---|

| anti-1,2-diol-3,4-epoxide | Deoxyguanosine (dG) | Covalent Adduct |

| anti-1,2-diol-3,4-epoxide | Deoxyadenosine (dA) | Covalent Adduct |

| syn-1,2-diol-3,4-epoxide | Deoxyguanosine (dG) | Covalent Adduct |

This table summarizes the primary DNA bases that form covalent adducts with the key dihydrodiol epoxide metabolites of this compound, as identified in research studies. nih.govnih.gov

The structure of the PAH metabolite and its orientation within the DNA double helix play a crucial role in the formation and stability of DNA adducts. Steric hindrance, the spatial interference between atoms, is a significant factor. researchgate.net For methylated PAHs like this compound, the position of the methyl groups can influence how the reactive epoxide metabolite interacts with DNA.

Covalent Binding to DNA

Receptor-Mediated Effects

Beyond direct DNA damage, the carcinogenicity of this compound is also influenced by its interaction with specific cellular receptors, which can trigger signaling cascades that promote cancer development.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs. nih.gov Upon binding a ligand like a PAH, the AhR translocates from the cytoplasm to the nucleus. mdpi.comnih.gov In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govmdpi.com

This compound, like other PAHs, is recognized as a ligand for the AhR. Its planar aromatic structure facilitates binding to the receptor's ligand-binding domain. scbt.com This binding event initiates a conformational change in the AhR, leading to its activation. The activated AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. mdpi.commdpi.com

The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II metabolizing enzymes. scispace.com A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme that is paradoxically involved in the metabolic activation of PAHs, including this compound itself. mdpi.com This creates a positive feedback loop where the presence of the PAH induces the very enzymes that convert it into its ultimate carcinogenic form.

Other downstream targets include CYP1B1 and enzymes like GSTs (glutathione S-transferases) and UGTs (UDP-glucuronosyltransferases). mdpi.com The activation of this pathway can have several pro-carcinogenic consequences:

Increased Metabolic Activation: Enhanced expression of CYP1A1 and CYP1B1 leads to a greater production of reactive diol epoxide metabolites, increasing the potential for DNA adduct formation.

Altered Cell Signaling: Chronic AhR activation can interfere with other critical cellular pathways, including those controlling cell proliferation, differentiation, and apoptosis. nih.gov

Inflammatory Responses: AhR signaling can crosstalk with inflammatory pathways, which are known to contribute to a tumor-promoting microenvironment. mdpi.com

Negative Regulation: The AhR also induces its own repressor, the Aryl Hydrocarbon Receptor Repressor (AHRR), which competes with AhR for ARNT and XRE binding, creating a negative feedback loop to modulate the response. nih.govarchivesofrheumatology.org

Table 2: Key Genes Regulated by AhR Activation

| Gene | Function | Consequence of Induction |

|---|---|---|

| CYP1A1 | Phase I Xenobiotic Metabolism | Metabolic activation of PAHs |

| CYP1B1 | Phase I Xenobiotic Metabolism | Metabolic activation of PAHs |

| AHRR | Negative Regulator of AhR | Feedback inhibition of AhR signaling |

| GSTs | Phase II Xenobiotic Metabolism | Detoxification of reactive metabolites |

This table outlines the primary genes whose expression is altered following the binding of a PAH like this compound to the Aryl Hydrocarbon Receptor, and the functional implications of this regulation. mdpi.commdpi.comnih.govarchivesofrheumatology.org

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A third crucial mechanism in this compound carcinogenesis is the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. esmed.orgmdpi.com

The metabolic processing of PAHs can generate ROS through several mechanisms. The enzymatic reactions catalyzed by cytochrome P450 enzymes are a significant source. nih.gov During the metabolic cycling of PAHs, intermediates such as quinones can undergo redox cycling, a process that involves the repeated reduction and re-oxidation of the molecule. This futile cycling transfers electrons to molecular oxygen, leading to the formation of superoxide (B77818) anions (O₂•⁻) and subsequently other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govnih.gov

This overproduction of ROS can damage all types of cellular macromolecules. mdpi.com ROS can cause oxidative damage to DNA, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), which is a mutagenic adduct that can lead to G to T transversions. nih.gov Furthermore, ROS can damage lipids through peroxidation and modify proteins, disrupting their function and contributing to cellular dysfunction and a pro-inflammatory state that supports tumorigenesis. mdpi.com

Cell Cycle Dysregulation and Apoptosis Modulation

The carcinogenic activity of this compound is profoundly linked to its ability to disrupt two of the most fundamental processes that safeguard genomic integrity: the cell cycle and apoptosis (programmed cell death). By inducing genetic lesions and interfering with the signaling pathways that govern these processes, the compound facilitates the survival and proliferation of genetically damaged cells, a critical step in neoplastic transformation.

Dysregulation of the cell cycle is a hallmark of cancer, allowing for uncontrolled cell growth. numberanalytics.comnumberanalytics.com The cell cycle is an ordered series of events consisting of four distinct phases (G1, S, G2, and M) that lead to cell division. numberanalytics.comnumberanalytics.com This process is tightly controlled by surveillance mechanisms known as checkpoints, which can halt the cycle to allow for DNA repair if damage is detected. nih.gov A key regulator of the G1 checkpoint is the tumor suppressor protein p53. numberanalytics.com In response to DNA damage, p53 can arrest the cell cycle or, if the damage is irreparable, trigger apoptosis. icm.edu.pl

Metabolites of polycyclic aromatic hydrocarbons (PAHs), such as the diol epoxides of dimethylchrysene (B14653177), are known to form covalent adducts with DNA. iarc.frresearchgate.net These adducts, if not properly repaired, can lead to permanent mutations. Research on the analogous compound 5,6-dimethylchrysene (B1219006) has shown that its metabolites form DNA adducts at specific guanine (B1146940) positions within the TP53 gene, notably at codons 157, 248, and 273, which are recognized as major mutational hotspots in various human cancers. researchgate.net Such mutations can inactivate the p53 protein, compromising the G1 checkpoint. nih.gov This failure allows cells with significant DNA damage to proceed into the S phase, replicating the damaged DNA and thereby cementing the mutations, which promotes genomic instability and increases the risk of malignant transformation. numberanalytics.com

Table 1: Key Proteins in Cell Cycle Regulation and Their Disruption by PAH-Induced Damage

| Protein | Normal Function | Consequence of Dysregulation by PAH Metabolites |

| p53 | Acts as a tumor suppressor; halts the cell cycle at the G1/S checkpoint in response to DNA damage to allow for repair or initiate apoptosis. numberanalytics.comicm.edu.pl | Formation of DNA adducts can lead to inactivating mutations in the TP53 gene, disabling the G1 checkpoint and allowing damaged cells to proliferate. numberanalytics.comresearchgate.net |

| Cyclins | Regulatory proteins that bind to and activate Cyclin-Dependent Kinases (CDKs) to drive the cell cycle through its different phases. numberanalytics.com | Inactivation of p53 can lead to downstream dysregulation of cyclin expression, promoting uncontrolled progression through the cell cycle. |

| CDKs | Enzymes that, when activated by cyclins, phosphorylate target proteins to orchestrate cell cycle progression. numberanalytics.com | Overactivity, often a downstream effect of p53 inactivation, leads to unscheduled cell cycle entry and proliferation. |

Apoptosis is a crucial, energy-dependent process of programmed cell death that eliminates damaged or unwanted cells, serving as a primary defense against the development of cancer. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is particularly relevant to damage induced by chemical carcinogens. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak). wikipedia.orgnih.gov

In healthy cells, anti-apoptotic proteins like Bcl-2 inhibit the action of pro-apoptotic proteins. nih.govcaymanchem.com Following severe cellular stress, such as the extensive DNA damage caused by this compound metabolites, the p53 protein can transcriptionally upregulate pro-apoptotic proteins like Bax. researchgate.net These proteins then translocate to the mitochondria and oligomerize, forming pores in the outer mitochondrial membrane in a process called mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (APAF-1), forming the apoptosome, which activates a cascade of cysteine-aspartic proteases known as caspases. nih.govmdpi.com This cascade, beginning with initiator caspase-9 and leading to executioner caspases-3 and -7, systematically dismantles the cell, leading to its death. nih.govguidetopharmacology.org

The carcinogenic potential of this compound is therefore twofold in this context. First, by causing mutations that inactivate p53, it removes a key activator of the apoptotic pathway. Second, cells that acquire such mutations and also overexpress anti-apoptotic proteins like Bcl-2 become highly resistant to apoptotic signals, allowing them to survive and accumulate further genetic defects, ultimately leading to a cancerous phenotype. caymanchem.com

Table 2: Key Proteins in the Intrinsic Apoptotic Pathway and Their Modulation

| Protein/Family | Role in Apoptosis | Modulation in Carcinogenesis |

| p53 | Senses DNA damage and can activate the transcription of pro-apoptotic proteins like Bax to initiate apoptosis. mdpi.com | Inactivation through mutation prevents the cell from initiating a death program in response to damage. icm.edu.pl |

| Bcl-2 Family | A family of proteins that balance pro- and anti-apoptotic signals at the mitochondrial membrane. wikipedia.orgnih.gov | The balance is often shifted toward anti-apoptotic proteins (e.g., Bcl-2 overexpression), preventing MOMP and making cells resistant to death. nih.govcaymanchem.com |

| Bax/Bak | Pro-apoptotic effector proteins that, upon activation, form pores in the mitochondrial outer membrane, triggering cytochrome c release. nih.gov | Their activation is inhibited when anti-apoptotic Bcl-2 proteins are overexpressed or when upstream activators like p53 are non-functional. |

| Cytochrome c | Released from mitochondria following MOMP; activates the caspase cascade in the cytosol. nih.gov | Its release is blocked when MOMP is inhibited by anti-apoptotic Bcl-2 family members. |

| Caspases | A family of proteases that execute the final stages of cell death by cleaving cellular substrates. guidetopharmacology.orgwikipedia.org | The activation cascade is not initiated if cytochrome c is not released from the mitochondria. |

Computational and Theoretical Studies of 1,2 Dimethylchrysene

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of 1,2-dimethylchrysene, which in turn dictate its chemical behavior and reactivity.

Density Functional Theory (DFT) for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. It is particularly valuable for polycyclic aromatic hydrocarbons (PAHs) as it balances computational cost with accuracy. DFT calculations are used to determine optimized molecular geometries and to derive a range of electronic properties and reactivity descriptors. biorxiv.orgresearchgate.net

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EGAP) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.govanilmishra.name For PAHs, these frontier orbitals are crucial in understanding their mechanisms of toxicity, as they are involved in metabolic activation and DNA binding.

Based on HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify and compare the reactivity of molecules. researchgate.netacs.org These descriptors, rooted in conceptual DFT, help rationalize chemical processes and biological activity. researchgate.netacs.org

Table 1: Key DFT-Based Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (EGAP) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. acs.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. Higher values indicate a stronger electrophile. anilmishra.name |

This table is generated based on established principles of conceptual DFT as described in the cited literature. Specific values for this compound require dedicated calculations.

Studies on related PAHs have shown that DFT methods, such as B3LYP and ωB97X-D4, combined with basis sets like def2-TZVP, are effective for these calculations. biorxiv.org The results from such studies help in building Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of various PAHs based on their computed molecular properties. nih.gov

Hartree-Fock and Other Ab Initio Methods

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") quantum chemistry method that solves the Schrödinger equation without empirical parameters. insilicosci.com It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for more advanced calculations. insilicosci.combaranlab.org However, HF theory neglects the effects of electron correlation, which is the interaction between individual electrons. wikipedia.org

To improve upon the HF approximation, post-Hartree-Fock methods have been developed. These methods explicitly include electron correlation, leading to more accurate results, albeit at a higher computational cost. wikipedia.orgquantumzeitgeist.comfiveable.me Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock solution. MP2, the second-order correction, is a popular choice for adding correlation effects. baranlab.orgfiveable.me

Configuration Interaction (CI): This method expands the molecular wavefunction as a linear combination of different electronic configurations (Slater determinants), providing a more flexible and accurate description. fiveable.me

Coupled Cluster (CC): This is a highly accurate and widely used post-HF method, with CCSD(T) often referred to as the "gold standard" in computational chemistry for its accuracy in calculating molecular energies. baranlab.orgacs.org

In the study of PAHs and their derivatives, post-HF methods like MP2 and DLPNO-CCSD(T) have been used to obtain benchmark energies and to study structure-reactivity relationships, providing a high-accuracy reference against which other methods like DFT can be compared. acs.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, to simulate the behavior of molecules and their interactions.

Prediction of Metabolite Structures and Stability

Computational methods are instrumental in predicting the metabolic activation pathways of PAHs like this compound. The prevailing theory involves the formation of diol epoxide metabolites. Quantum chemical calculations, particularly with DFT, can model the structures of these metabolites, such as the 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene derivatives of this compound.

These calculations can determine the relative stabilities of different stereoisomers and predict the ease of the final, critical step: the opening of the epoxide ring to form a highly reactive carbocation. The stability of this carbocation is a key determinant of the carcinogenic potential of the parent PAH. Computational studies on related PAHs have shown that the formation of these carbocations is a crucial step in their mechanism of action.

Simulation of DNA Adduct Conformations

Once the reactive carbocation metabolite is formed, it can covalently bind to DNA, forming a DNA adduct. This event is considered a key molecular initiating event in chemical carcinogenesis. Molecular modeling is used to simulate the structures of these adducts.